4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Overview
Description
4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a complex organic compound that features a unique combination of chloro, trifluoromethyl, pyridine, and cyclopenta[d]pyrimidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both chloro and trifluoromethyl groups enhances its chemical reactivity and biological activity, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyridine Intermediate: : The synthesis begins with the preparation of the pyridine intermediate, 3-chloro-5-(trifluoromethyl)pyridine. This can be achieved through the chlorination of 5-(trifluoromethyl)pyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
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Cyclopenta[d]pyrimidine Formation: : The next step involves the formation of the cyclopenta[d]pyrimidine ring. This can be done by reacting the pyridine intermediate with a suitable cyclopentadiene derivative under acidic or basic conditions to form the desired cyclopenta[d]pyrimidine structure.
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Final Chlorination: : The final step is the chlorination of the cyclopenta[d]pyrimidine ring to introduce the 4-chloro substituent. This can be achieved using chlorinating agents such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the chloro groups, converting them to corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Formation of pyridine N-oxides
Reduction: Formation of dechlorinated derivatives
Substitution: Formation of substituted pyridine and cyclopenta[d]pyrimidine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising lead for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is explored for its applications in the development of agrochemicals, such as herbicides and insecticides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of 4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(trifluoromethyl)pyrimidine
- 3-chloro-5-(trifluoromethyl)pyridine
- 6,7-dihydro-5H-cyclopenta[d]pyrimidine
Uniqueness
Compared to similar compounds, 4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to the combination of its structural features. The presence of both chloro and trifluoromethyl groups, along with the fused pyridine and cyclopenta[d]pyrimidine rings, provides a distinct chemical profile that can lead to unique reactivity and biological activity.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3/c14-8-4-6(13(16,17)18)5-19-10(8)12-20-9-3-1-2-7(9)11(15)21-12/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNFLZVKTWFDAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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